IRRP1 is primarily found in eukaryotic organisms and is classified as an endoplasmic reticulum resident enzyme. It is part of the inositol-requiring enzyme family, which also includes IRRP2 and IRRP3, each with distinct but related functions in cellular stress management. The classification of IRRP1 can be further delineated into its functional roles in signal transduction pathways that regulate gene expression and apoptosis.
The synthesis of IRRP1 can be approached through various methods, including recombinant DNA technology. This involves cloning the IRRP1 gene into an expression vector, followed by transformation into host cells such as Escherichia coli or yeast. The technical details include:
The molecular structure of IRRP1 consists of several key domains that facilitate its enzymatic activity. It features:
Data regarding its three-dimensional structure can be obtained from structural biology databases such as the Protein Data Bank, where X-ray crystallography or NMR spectroscopy results are published.
IRRP1 catalyzes several critical reactions within the cell:
The technical details of these reactions involve specific substrate recognition sites and catalytic mechanisms that can be studied through kinetic assays and mutagenesis experiments.
The mechanism of action for IRRP1 involves several steps:
Data supporting these processes can be derived from experimental studies using reporter assays and RNA sequencing techniques to analyze gene expression changes following IRRP1 activation.
IRRP1 exhibits several notable physical and chemical properties:
Relevant data on these properties can be obtained from biochemical characterization studies that assess enzyme kinetics under various conditions.
IRRP1 has significant applications in various scientific fields:
Research continues to explore the potential applications of IRRP1 in therapeutic interventions aimed at modulating stress responses within cells.
Iron Regulatory Protein 1 (IRP1), initially termed the "iron-responsive element-binding protein," was discovered in the late 1980s during investigations into post-transcriptional control of ferritin and transferrin receptor (TfR) expression. Researchers identified a conserved RNA stem-loop structure, the iron-responsive element (IRE), in the untranslated regions (UTRs) of these mRNAs [3] [8]. IRP1 was isolated as a cytosolic protein that binds IREs with high affinity under iron-deficient conditions. Notably, IRP1 was later recognized as a moonlighting protein: it doubles as cytosolic aconitase when it assembles a [4Fe-4S] cluster under iron-replete conditions [3] [7]. This duality explains its official gene symbol ACO1 (Aconitase 1), though "IRP1" remains standard in iron biology literature.
IRP1 orchestrates cellular iron balance by sensing cytosolic iron levels and modulating the translation of iron metabolism genes via IRE binding:
Table 1: Key IRP1 Target Genes and Regulatory Outcomes
Gene | IRE Location | Function | IRP1 Action (Low Iron) |
---|---|---|---|
FTH1/FTL | 5′-UTR | Iron storage | Translation inhibition |
TFRC | 3′-UTR (5 copies) | Iron uptake | mRNA stabilization |
FPN1 | 5′-UTR | Iron export | Translation inhibition |
eALAS | 5′-UTR | Heme synthesis | Translation inhibition |
HIF2α | 5′-UTR | Hypoxia response | Translation inhibition |
The IRP-IRE system is deeply conserved across vertebrates:
Table 2: Evolutionary and Functional Features of IRP1 vs. IRP2
Feature | IRP1 | IRP2 |
---|---|---|
Aconitase activity | Yes (with [4Fe-4S] cluster) | No |
Major regulatory mechanism | Iron-sulfur cluster assembly | Iron-dependent degradation |
Key phenotypes in knockout mice | Polycythemia, pulmonary hypertension | Neurodegeneration, microcytic anemia |
Evolutionary origin | Ancient (e.g., fish, insects) | Vertebrate-specific |
Molecular Mechanism of IRP1’s Dual Functions
The interconversion between IRP1’s forms is governed by iron availability:1. Apo-IRP1 (RNA-binding form):- In iron deficiency, the [4Fe-4S] cluster cannot assemble.- Cysteine residues in the aconitase active site remain exposed, enabling high-affinity IRE binding [3] [8].2. Holo-IRP1 (Aconitase form):- Iron sufficiency permits [4Fe-4S] cluster insertion.- This induces a conformational shift that buries the IRE-binding site, activating aconitase function while abolishing RNA binding [3] [7].
Oxidative stress and nitric oxide can also convert holo-IRP1 to apo-IRP1, linking iron sensing to redox signaling [8] [9].
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